SS28

Cancer Biology Cytotoxicity Tubulin Polymerization

SS28 is a synthetic analog of resveratrol (SRT501) with demonstrated oral bioavailability. It functions as a microtubule destabilizer by binding to tubulin, leading to G2/M cell cycle arrest and the induction of apoptosis.

Molecular Formula C18H20O3
Molecular Weight 284.3 g/mol
Cat. No. B12427193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSS28
Molecular FormulaC18H20O3
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C18H20O3/c1-13-5-7-14(8-6-13)9-10-15-11-16(19-2)18(21-4)17(12-15)20-3/h5-12H,1-4H3/b10-9-
InChIKeyYSJFPRSDNPCGBF-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SS28: A Resveratrol-Derived Tubulin Polymerization Inhibitor for Cancer Research


SS28 is a synthetic analog of resveratrol (SRT501) with demonstrated oral bioavailability. It functions as a microtubule destabilizer by binding to tubulin, leading to G2/M cell cycle arrest and the induction of apoptosis [1]. This compound is utilized in preclinical oncology research to investigate microtubule dynamics and as a tool for studying antimitotic mechanisms in various cancer models [1].

Why Generic Substitution with Other Tubulin Inhibitors Fails for SS28 Research Applications


Tubulin inhibitors are a chemically and mechanistically diverse class of compounds, and substitution with a generic alternative can lead to confounding experimental results. Unlike taxane-based stabilizers (e.g., Paclitaxel) or vinca alkaloids (e.g., Vincristine), SS28 is a resveratrol analog that specifically inhibits tubulin polymerization by binding to the colchicine site [1]. More critically, SS28 demonstrates a unique profile relative to its parent compound, resveratrol, which is a multi-targeted agent with anti-inflammatory and cardioprotective effects. SS28's design focused its mechanism on tubulin disruption, offering a more targeted approach for studying microtubule-mediated mitotic arrest without the pleiotropic effects of resveratrol [1]. Furthermore, the oral bioavailability of SS28 distinguishes it from many standard-of-care tubulin inhibitors, which often require intravenous administration, expanding its potential utility in in vivo studies [1].

Quantitative Differentiation Evidence for SS28 Against SRT501 and Colchicine


SS28 Exhibits Potent, Selective Cytotoxicity in Cancer Cell Lines Compared to Normal Cells

SS28 demonstrates differential cytotoxicity, with significantly lower activity against normal peripheral blood mononuclear cells (PBMCs) compared to its effects on many cancer cell lines. This contrasts with the broad, non-selective nature of many cytotoxic chemotherapeutics. SS28's IC50 in CEM and A549 cells is 2.6 µM and 5.2 µM, respectively, after 48h, whereas its IC50 in PBMCs is >35 µM [1]. This suggests a >13-fold window in potency for CEM cells relative to PBMCs.

Cancer Biology Cytotoxicity Tubulin Polymerization

SS28 Binds Tubulin with Affinity Comparable to Colchicine, a Benchmark Antimitotic

SS28 binds directly to tubulin, the molecular target of colchicine, with a dissociation constant (Kd) of 0.414 ± 0.11 µM [1]. The study notes that this binding affinity is comparable to that of colchicine [1]. This indicates that the resveratrol-based scaffold of SS28 can achieve a similar level of target engagement as a classic, potent tubulin binder.

Biophysical Chemistry Drug-Target Interaction Microtubule Dynamics

SS28 Demonstrates Oral Bioavailability, a Distinct Advantage Over Many First-Line Tubulin Inhibitors

In contrast to most clinically-used tubulin inhibitors like Vincristine or Paclitaxel, which require intravenous administration, SS28 is described as having oral bioavailability [1]. This property is a critical differentiating feature for preclinical research, as it allows for less invasive and more physiologically relevant dosing in long-term in vivo studies.

Pharmacokinetics Drug Delivery In Vivo Pharmacology

Optimal Research Applications for SS28 Driven by Its Specific Properties


Investigating Resveratrol-Derived Scaffolds for Targeted Tubulin Disruption

SS28 is ideal for laboratories focused on the structure-activity relationship of stilbene-based compounds. Unlike resveratrol, which has a broad polypharmacology, SS28 provides a well-characterized, focused mechanism of action on tubulin [1]. This allows researchers to dissect the contribution of microtubule disruption to the anticancer properties of resveratrol without confounding activity at other targets like Sirtuins or COX enzymes.

Long-Term In Vivo Oncology Studies Requiring Oral Dosing

For preclinical cancer models that require chronic or repeated dosing over several weeks, SS28's oral bioavailability is a significant advantage [1]. This property minimizes the handling stress and potential complications associated with repeated intravenous or intraperitoneal injections, making it a superior choice for studies focused on tumor growth inhibition, metastasis, or survival endpoints in mice.

Mechanistic Studies of G2/M Arrest and Apoptosis Without Induction of Necrosis

SS28 is a specific tool for studies where the primary readout is apoptosis induced via the intrinsic pathway. The evidence shows that SS28 treatment leads to G2/M arrest and subsequent apoptosis, rather than necrotic cell death [1]. This makes it a cleaner tool compared to other compounds that might trigger mixed modes of cell death, allowing for unambiguous study of apoptotic signaling cascades and mitochondrial membrane potential changes [1].

Target Validation Studies Using a Chemically-Distinct Colchicine-Site Binder

In experiments where a secondary, structurally unrelated inhibitor is needed to confirm a phenotype, SS28 serves as an excellent orthogonal tool. It binds to the colchicine site on tubulin with comparable affinity [1], but its resveratrol-based core is chemically distinct from colchicine. This helps mitigate the risk of off-target effects that might be specific to the colchicine scaffold, thereby strengthening the validation of tubulin as the key molecular target.

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